![molecular formula C15H9BrCl2N4OS B3744639 N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2,4-dichlorophenyl)urea](/img/structure/B3744639.png)

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2,4-dichlorophenyl)urea

Vue d'ensemble

Description

“N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-N’-(2,4-dichlorophenyl)urea” is a compound that contains a thiadiazole ring, a versatile scaffold widely studied in medicinal chemistry . Thiadiazole-containing compounds can cross cellular membranes and interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . These compounds exert a broad spectrum of biological activities .

Molecular Structure Analysis

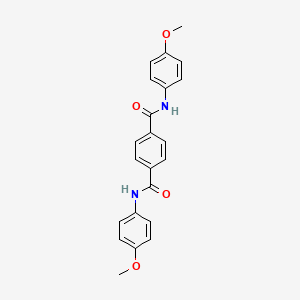

The molecular formula of the compound is C11H9BrClN3OS . It contains a five-membered thiadiazole ring with one sulfur and two nitrogen atoms . The compound also contains bromophenyl and dichlorophenyl groups .Physical And Chemical Properties Analysis

The compound has a molecular weight of 346.63 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound’s exact mass is 344.93382 g/mol, and its monoisotopic mass is also 344.93382 g/mol . The topological polar surface area is 83.1 Ų .Applications De Recherche Scientifique

Antibacterial Activity

The compound’s bromophenyl and thiadiazole moieties contribute to its antibacterial potential. Several studies have reported the antibacterial effects of similar pyrazoline derivatives. These compounds inhibit bacterial growth by disrupting essential cellular processes, making them promising candidates for novel antibiotics .

Antifungal Properties

Pyrazoline derivatives, including those with bromophenyl substituents, have demonstrated antifungal activity. Researchers have investigated their efficacy against fungal pathogens, suggesting their potential use in combating fungal infections .

Antiparasitic Applications

The compound’s unique structure may also exhibit antiparasitic effects. Investigating its impact on parasites (such as protozoans or helminths) could provide valuable insights for developing antiparasitic drugs .

Anti-Inflammatory Potential

Inflammation plays a crucial role in various diseases. Pyrazolines, including the compound , have been explored for their anti-inflammatory properties. By modulating inflammatory pathways, they could contribute to therapeutic strategies for inflammatory disorders .

Antioxidant Activity

Oxidative stress contributes to cellular damage and disease progression. The compound’s antioxidant potential may help counteract harmful free radicals and reactive oxygen species (ROS). Investigating its ability to scavenge ROS could lead to novel antioxidant therapies .

Neuroprotective Effects

Considering the compound’s structure, it might influence acetylcholinesterase (AchE) activity. AchE is essential for normal nerve function, and alterations in its activity can impact behavior and survival. Research on this compound’s effects on AchE could reveal neuroprotective properties .

These applications highlight the versatility of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-N’-(2,4-dichlorophenyl)urea and underscore its potential in various scientific contexts. Researchers continue to explore its multifaceted properties, aiming to harness them for therapeutic advancements . If you need further details or additional applications, feel free to ask!

Propriétés

IUPAC Name |

1-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrCl2N4OS/c16-9-3-1-8(2-4-9)13-21-22-15(24-13)20-14(23)19-12-6-5-10(17)7-11(12)18/h1-7H,(H2,19,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRDROMSHWIMLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrCl2N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-cyclohexyl-4-{[4-(diethylamino)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B3744558.png)

![N-(4-fluorophenyl)-N'-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B3744578.png)

![6-{[(6-chloro-4-phenyl-2-quinazolinyl)thio]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B3744580.png)

![2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N-mesitylacetamide](/img/structure/B3744586.png)

![N-(4-methoxyphenyl)-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B3744590.png)

![N-{5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-4-hydroxy-3-methoxybenzamide](/img/structure/B3744603.png)

![N-[4-(acetylamino)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3744611.png)

![2-[(4-methyl-5-oxo-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio]-N-2-pyridinylacetamide](/img/structure/B3744619.png)

![2,3-dimethyl-1-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1H-indole](/img/structure/B3744623.png)

![4-(4-benzyl-1-piperazinyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3744626.png)

![2-(4-chlorophenyl)-8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3744628.png)

![4-{5-[(2-bromobenzyl)thio]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B3744630.png)

![4-(2-methoxyphenyl)-1-methyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3744657.png)